Ethyl 5-benzyloxy-2-hydroxybenzoate
Overview
Description
Ethyl 5-benzyloxy-2-hydroxybenzoate, also known as 2-hydroxy-5-(phenylmethoxy)benzoic acid ethyl ester, is an organic compound with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-benzyloxy-2-hydroxybenzoate can be synthesized through a multi-step process involving the esterification of 5-benzyloxy-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 5-benzyloxy-2-hydroxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 5-benzyloxy-2-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery for its bioactive properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-benzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group at the ortho position also plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the benzyloxy group.
Methyl 5-benzyloxy-2-hydroxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-hydroxybenzoate (Ethyl paraben): Similar ester functionality but with a hydroxyl group at the para position.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity and membrane permeability, while the hydroxyl group provides sites for hydrogen bonding and electrostatic interactions .
Properties
IUPAC Name |
ethyl 2-hydroxy-5-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPDFDFYRUHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.